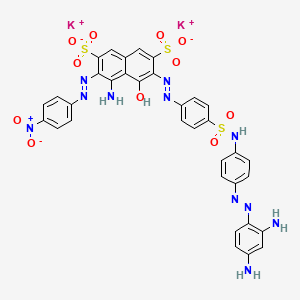![molecular formula C14H18N2 B3362550 4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile CAS No. 1000931-95-2](/img/structure/B3362550.png)
4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile
Overview
Description
4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with a cyano group (-CN) and a 4-methylpiperidin-1-ylmethyl group. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile typically involves the reaction of 4-methylpiperidine with a suitable benzyl halide under controlled conditions. The reaction can be carried out using a nucleophilic substitution mechanism, where the benzyl halide is treated with 4-methylpiperidine in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to enhance the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂) can be used under controlled conditions.
Major Products Formed:
Oxidation: 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid or 4-[(4-Methylpiperidin-1-yl)methyl]benzamide.
Reduction: 4-[(4-Methylpiperidin-1-yl)methyl]benzylamine.
Substitution: Nitro derivatives or halogenated derivatives of the benzene ring.
Scientific Research Applications
Chemistry: In chemistry, 4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the effects of cyano-containing compounds on biological systems. It may also be employed in the development of bioactive molecules for therapeutic purposes.
Medicine: The compound has potential applications in the development of new drugs. Its cyano group can be modified to create compounds with desired pharmacological properties, making it valuable in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including polymers, dyes, and coatings
Mechanism of Action
The mechanism by which 4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile exerts its effects depends on its specific application. For example, in drug development, the cyano group can interact with biological targets, such as enzymes or receptors, to modulate their activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-(4-Methylpiperidin-1-yl)aniline: This compound differs from 4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile by having an amino group (-NH₂) instead of a cyano group (-CN).
4-[(1-Methylpiperidin-4-yl)oxy]aniline: This compound has an ether linkage (-O-) instead of a methylene group (-CH₂-) between the benzene ring and the piperidine ring.
Methyl 4-(1-methylpiperidin-4-yl)benzoate: This compound has an ester group (-COOCH₃) instead of a cyano group (-CN).
Uniqueness: this compound is unique due to its cyano group, which provides distinct reactivity compared to other similar compounds. This allows for a wider range of chemical transformations and applications.
Properties
IUPAC Name |
4-[(4-methylpiperidin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-12-6-8-16(9-7-12)11-14-4-2-13(10-15)3-5-14/h2-5,12H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHDBZOBKRBPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245400 | |
| Record name | 4-[(4-Methyl-1-piperidinyl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000931-95-2 | |
| Record name | 4-[(4-Methyl-1-piperidinyl)methyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000931-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Methyl-1-piperidinyl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,3-Dihydropyrrolo[2,1-b][1,3]thiazole](/img/structure/B3362492.png)









